2-chloro-7-fluoroquinazolin-4(3H)-one 2-chloro-7-fluoroquinazolin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 1107694-77-8
VCID: VC2797323
InChI: InChI=1S/C8H4ClFN2O/c9-8-11-6-3-4(10)1-2-5(6)7(13)12-8/h1-3H,(H,11,12,13)
SMILES: C1=CC2=C(C=C1F)N=C(NC2=O)Cl
Molecular Formula: C8H4ClFN2O
Molecular Weight: 198.58 g/mol

2-chloro-7-fluoroquinazolin-4(3H)-one

CAS No.: 1107694-77-8

Cat. No.: VC2797323

Molecular Formula: C8H4ClFN2O

Molecular Weight: 198.58 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-7-fluoroquinazolin-4(3H)-one - 1107694-77-8

Specification

CAS No. 1107694-77-8
Molecular Formula C8H4ClFN2O
Molecular Weight 198.58 g/mol
IUPAC Name 2-chloro-7-fluoro-3H-quinazolin-4-one
Standard InChI InChI=1S/C8H4ClFN2O/c9-8-11-6-3-4(10)1-2-5(6)7(13)12-8/h1-3H,(H,11,12,13)
Standard InChI Key YRUBIFAMCRFPPC-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1F)N=C(NC2=O)Cl
Canonical SMILES C1=CC2=C(C=C1F)N=C(NC2=O)Cl

Introduction

Chemical Structure and Properties

Molecular Characteristics

2-Chloro-7-fluoroquinazolin-4(3H)-one is a heterocyclic compound with a quinazolinone scaffold substituted with chlorine at position 2 and fluorine at position 7. The molecular formula of this compound is C8H4ClFN2O, and it has a molecular weight of 198.58 g/mol. The structure features a fused bicyclic system comprising benzene and pyrimidine rings, with the pyrimidine ring containing a keto group at position 4.

The compound's structure can be represented using various notations:

  • Chemical name: 2-Chloro-7-fluoroquinazolin-4(3H)-one

  • CAS Number: 1107694-77-8

  • Molecular Formula: C8H4ClFN2O

Physical Properties

2-Chloro-7-fluoroquinazolin-4(3H)-one typically presents as a white solid with distinct physical properties that facilitate its identification and characterization. It has a melting point ranging from 247 to 249°C, which is relatively high due to the presence of the fused ring system and intermolecular hydrogen bonding.

The compound's solubility profile is influenced by its heterocyclic nature and the presence of halogen substituents. It generally exhibits moderate solubility in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and lower solubility in less polar solvents like ethanol and methanol. The compound's solubility characteristics are important considerations for its synthesis, purification, and application in biological studies.

Structural Comparison with Similar Compounds

Understanding the structural relationship between 2-chloro-7-fluoroquinazolin-4(3H)-one and related compounds provides valuable insights into structure-activity relationships. The following table compares key structural features and properties of 2-chloro-7-fluoroquinazolin-4(3H)-one with related quinazolinone derivatives:

CompoundStructure FeaturesMolecular Weight (g/mol)Notable Characteristics
2-Chloro-7-fluoroquinazolin-4(3H)-oneCl at position 2, F at position 7198.58Enhanced binding affinity due to dual halogenation
7-Fluoroquinazolin-4(3H)-oneF at position 7, no Cl at position 2164.14Lower molecular weight, different pharmacological profile
2-Chloroquinazolin-4(3H)-oneCl at position 2, no F at position 7180.58Different electronic distribution compared to fluorinated analogs
Unsubstituted Quinazolin-4(3H)-oneNo halogen substituents146.15Base structure, less active in certain biological assays

This comparison highlights the impact of halogen substituents on the physico-chemical properties and potential biological activities of quinazolinone derivatives. The presence of both chlorine and fluorine in 2-chloro-7-fluoroquinazolin-4(3H)-one confers unique electronic and steric properties that distinguish it from its structural analogs.

Synthesis Methods

Common Synthetic Routes

The synthesis of 2-chloro-7-fluoroquinazolin-4(3H)-one typically involves multiple steps starting from appropriate precursors. Several synthetic approaches have been reported in the literature, with most methods involving the cyclization of suitably substituted precursors to form the quinazolinone core.

One common synthetic route begins with o-anthranilic acids or similar precursors. The process generally involves:

  • Selection of a suitably substituted anthranilic acid (containing fluorine at the appropriate position)

  • Formation of an amide intermediate through condensation reactions

  • Cyclization to form the quinazolinone core

  • Introduction of the chlorine substituent at position 2

Chemical Reactions

Types of Reactions

2-Chloro-7-fluoroquinazolin-4(3H)-one can participate in various chemical reactions due to its reactive functional groups and substituents. The key reaction types include:

  • Nucleophilic substitution reactions: The chlorine atom at position 2 is particularly susceptible to nucleophilic displacement, allowing for the introduction of various functionalities.

  • N-alkylation reactions: The NH group in the quinazolinone core can undergo alkylation reactions with alkyl halides or other alkylating agents.

  • Reduction reactions: The carbonyl group can be reduced to form the corresponding alcohol derivative.

  • Coupling reactions: Palladium-catalyzed coupling reactions can be performed at the halogen-substituted positions.

These reaction types provide versatile routes for the modification of 2-chloro-7-fluoroquinazolin-4(3H)-one, enabling the synthesis of a wide range of derivatives with potentially enhanced biological activities.

Reagents and Conditions

Different reagents and conditions can be employed to carry out specific transformations of 2-chloro-7-fluoroquinazolin-4(3H)-one:

  • For nucleophilic substitution reactions at position 2:

    • Amines (primary or secondary) in solvents like DMF or isopropanol, often with a base such as triethylamine or potassium carbonate

    • Alcohols in the presence of a base to form ether derivatives

    • Thiols to introduce sulfur-containing substituents

  • For N-alkylation reactions:

    • Alkyl halides in the presence of bases like potassium carbonate or sodium hydride

    • Phase transfer catalysis conditions for improved reaction efficiency

  • For reduction reactions:

    • Sodium borohydride (NaBH₄) for selective reduction of the carbonyl group

    • Lithium aluminum hydride (LiAlH₄) for more complete reduction

The choice of reagents and conditions significantly influences the selectivity, yield, and purity of the resulting products. Temperature control, solvent selection, and reaction time are critical parameters that need to be optimized for each specific transformation.

Products Formed

The chemical reactions of 2-chloro-7-fluoroquinazolin-4(3H)-one lead to various products with diverse structural features and potential biological activities:

  • 2-Amino-substituted derivatives: These products result from the nucleophilic displacement of the chlorine atom by various amines. The resulting compounds often show enhanced biological activities due to the introduction of additional hydrogen bonding capabilities.

  • 2-Alkoxy derivatives: Formed by the reaction with alcohols, these compounds exhibit altered lipophilicity and pharmacokinetic properties.

  • N-alkylated derivatives: These products have modified hydrogen bonding patterns and conformational preferences, potentially leading to different biological target interactions.

  • Reduced derivatives: Reduction of the carbonyl group results in compounds with altered spatial arrangements and hydrogen bonding capabilities.

The diversity of products obtainable from 2-chloro-7-fluoroquinazolin-4(3H)-one underscores its value as a versatile building block in medicinal chemistry and drug discovery efforts.

Biological Activities

Antitumor Activity

One of the most significant biological activities of 2-chloro-7-fluoroquinazolin-4(3H)-one is its potential as an antitumor agent. The compound has been noted for its promising results in inhibiting certain cancer cell lines. The presence of halogens (chlorine and fluorine) enhances its binding affinity to biological targets, making it a subject of interest for anticancer drug development.

The antitumor activity of 2-chloro-7-fluoroquinazolin-4(3H)-one is thought to be mediated through various mechanisms, including:

  • Inhibition of specific enzymes involved in cancer cell proliferation

  • Interaction with cellular receptors that regulate cell growth and division

  • Modulation of signaling pathways critical for cancer cell survival

  • Induction of apoptosis (programmed cell death) in cancer cells

While specific data on the antitumor activity of 2-chloro-7-fluoroquinazolin-4(3H)-one is somewhat limited, studies on related quinazolinone derivatives have shown promising results in various cancer models, suggesting potential therapeutic applications for this compound as well.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 2-chloro-7-fluoroquinazolin-4(3H)-one and related compounds is crucial for rational drug design and optimization. Key structural features that influence biological activity include:

  • The quinazolinone core: Essential for binding to specific biological targets and providing the basic pharmacophore.

  • Halogen substituents: The chlorine at position 2 and fluorine at position 7 contribute significantly to binding affinity and selectivity.

  • The NH group: Important for hydrogen bonding interactions with biological targets.

  • The carbonyl group: Provides additional hydrogen bonding capability and contributes to the compound's electronic properties.

The following table summarizes the effects of structural modifications on the biological activities of quinazolinone derivatives:

Structural ModificationEffect on Biological ActivityPotential Mechanism
Replacement of Cl at position 2Altered selectivity for biological targetsChanges in electronic distribution and steric properties
Removal of F at position 7Potentially reduced binding affinityDecreased lipophilicity and altered electronic properties
N-alkylationModified binding profileAltered hydrogen bonding pattern and conformational changes
Addition of substituents at other positionsVaried effects depending on nature and positionIntroduction of new interaction points with biological targets

These structure-activity relationships provide valuable guidance for the design and synthesis of optimized derivatives with enhanced biological activities and improved pharmacokinetic profiles.

Research Findings

Case Studies

Several research studies have investigated the properties and potential applications of 2-chloro-7-fluoroquinazolin-4(3H)-one and its derivatives:

  • Antiproliferative Studies: Research has evaluated the antiproliferative effects of this compound on human cancer cell lines. While specific data for 2-chloro-7-fluoroquinazolin-4(3H)-one itself may be limited, studies on related compounds have demonstrated significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-468 (breast cancer).

  • Synthesis and Characterization: Numerous studies have focused on developing efficient synthetic routes for 2-chloro-7-fluoroquinazolin-4(3H)-one and characterizing its physical and chemical properties. These studies have contributed to a better understanding of the compound's structure-property relationships.

  • Derivative Development: Research on the synthesis of novel derivatives based on the 2-chloro-7-fluoroquinazolin-4(3H)-one scaffold has led to compounds with enhanced activity against specific targets, demonstrating the potential for developing targeted therapies based on this core structure.

These case studies highlight the multifaceted research approaches being applied to explore the potential of 2-chloro-7-fluoroquinazolin-4(3H)-one in various fields, particularly in medicinal chemistry.

Experimental Data

Experimental data on 2-chloro-7-fluoroquinazolin-4(3H)-one provides insights into its physical, chemical, and biological properties. Key experimental findings include:

  • Spectroscopic Characterization:

    • ¹H NMR spectroscopy reveals characteristic signals for the aromatic protons and the NH proton

    • Mass spectrometry confirms the molecular weight and fragmentation pattern

    • IR spectroscopy shows characteristic absorption bands for the C=O, C-F, and C-Cl bonds

  • X-ray Crystallography:

    • Crystal structure analysis provides detailed information about bond lengths, bond angles, and molecular conformation

    • Insights into the three-dimensional arrangement of the molecule facilitate understanding of structure-activity relationships

  • Biological Assays:

    • Cytotoxicity assays measure the compound's effects on various cell lines

    • Enzyme inhibition assays assess its interaction with specific target enzymes

    • In vivo studies evaluate its efficacy and safety in animal models

These experimental data collectively contribute to a comprehensive understanding of 2-chloro-7-fluoroquinazolin-4(3H)-one's properties and potential applications.

Comparative Analyses

Comparative analyses of 2-chloro-7-fluoroquinazolin-4(3H)-one with related compounds provide valuable insights into the effects of structural modifications on various properties. The following table presents a comparative analysis of key features:

CompoundAntitumor ActivityAntimicrobial ActivityPhysicochemical Properties
2-Chloro-7-fluoroquinazolin-4(3H)-onePromising inhibition of certain cancer cell linesModerate activity against select bacteriaMelting point: 247-249°C, moderate solubility in organic solvents
7-Fluoroquinazolin-4(3H)-oneLower activity compared to chlorinated derivativeSimilar antimicrobial profileLower melting point, slightly increased water solubility
2-Chloroquinazolin-4(3H)-oneModerate antitumor activityActive against some gram-positive bacteriaDifferent electronic distribution compared to fluorinated analogs
2,7-Dichloroquinazolin-4(3H)-oneEnhanced cytotoxicity in certain cell linesBroader antimicrobial spectrumHigher lipophilicity, potential metabolic stability issues

These comparative analyses highlight the importance of specific structural features in determining the biological and physicochemical properties of quinazolinone derivatives. Such insights guide the rational design of new compounds with optimized properties for specific applications.

Applications in Drug Development

Current Applications

2-Chloro-7-fluoroquinazolin-4(3H)-one serves as an important intermediate in the synthesis of various bioactive compounds, particularly those with potential therapeutic applications:

  • As a building block for antitumor agents: The compound is used in the synthesis of potential chemotherapeutic agents targeting various cancer types. Its unique structural features provide a valuable starting point for developing compounds with enhanced selectivity and potency.

  • In the development of enzyme inhibitors: The quinazolinone scaffold is known for its ability to inhibit various enzymes involved in disease processes. 2-Chloro-7-fluoroquinazolin-4(3H)-one serves as a key intermediate in synthesizing such inhibitors.

  • For structure-activity relationship studies: The compound is used in comparative studies to evaluate the effects of specific structural modifications on biological activity, providing valuable information for drug design.

  • As a chemical probe: In some research contexts, 2-chloro-7-fluoroquinazolin-4(3H)-one and its derivatives are used as chemical probes to investigate biological mechanisms and target interactions.

These applications underscore the compound's significance in medicinal chemistry and drug discovery efforts.

Future Prospects

The future prospects for 2-chloro-7-fluoroquinazolin-4(3H)-one in drug development are promising and multifaceted:

  • Development of targeted cancer therapies: Ongoing research aims to exploit the antitumor potential of 2-chloro-7-fluoroquinazolin-4(3H)-one derivatives for developing targeted therapies against specific cancer types. The ability to selectively target cancer cells while sparing normal cells remains a key goal in this area.

  • Exploration of combination therapies: Future research may investigate the potential synergistic effects of 2-chloro-7-fluoroquinazolin-4(3H)-one derivatives with established chemotherapeutic agents, potentially leading to more effective treatment regimens.

  • Expansion to other therapeutic areas: Beyond cancer, the potential applications of 2-chloro-7-fluoroquinazolin-4(3H)-one derivatives in other therapeutic areas, such as antimicrobial, anti-inflammatory, and CNS disorders, warrant further exploration.

  • Advanced drug delivery systems: Incorporating 2-chloro-7-fluoroquinazolin-4(3H)-one derivatives into advanced drug delivery systems, such as nanoparticles or targeted delivery vehicles, may enhance their efficacy and reduce potential side effects.

These future prospects highlight the continued relevance and potential of 2-chloro-7-fluoroquinazolin-4(3H)-one in drug discovery and development.

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